Cas no 688363-49-7 (8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one)

8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazinone core substituted with bromo and fluoro functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions and further derivatization, enabling precise modifications for targeted applications. Its rigid bicyclic framework contributes to stability, while the electron-withdrawing effects of the substituents influence its electronic properties, facilitating selective transformations. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, offering a balance of reactivity and structural diversity for advanced research applications.
8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one structure
688363-49-7 structure
Product Name:8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one
CAS No:688363-49-7
MF:C8H5BrFNO2
MW:246.03320479393
CID:1039165
PubChem ID:21873542
Update Time:2025-06-30

8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
    • 8-bromo-6-fluoro-4H-1,4-benzoxazin-3-one
    • 8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one
    • 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one
    • 688363-49-7
    • AKOS016000997
    • BS-24614
    • CS-0209492
    • SCHEMBL4678142
    • DTXSID50619186
    • MFCD19377482
    • MDL: MFCD19377482
    • Inchi: 1S/C8H5BrFNO2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3H2,(H,11,12)
    • InChI Key: HJRUFERPJSHNNB-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1OCC(N2)=O)F

Computed Properties

  • Exact Mass: 244.94900
  • Monoisotopic Mass: 244.94877g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 41.82000
  • LogP: 2.00420

8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one Pricemore >>

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Additional information on 8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one

8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS No. 688363-49-7)

8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one is a structurally complex organic compound with the CAS registry number 688363-49-7. This compound belongs to the class of benzoxazines, which are heterocyclic aromatic compounds containing both oxygen and nitrogen atoms in their ring structure. The presence of bromine and fluorine substituents at the 8th and 6th positions, respectively, imparts unique electronic and steric properties to the molecule, making it a subject of interest in various fields of research.

The benzoxazine core of this compound is a six-membered ring system consisting of two oxygen atoms and one nitrogen atom. The dihydro form indicates that the ring is partially saturated, with two double bonds present in the structure. The ketone group at position 3 adds to the compound's reactivity and functional versatility. The bromine and fluorine substituents further enhance its chemical reactivity and selectivity in various reactions.

Recent studies have highlighted the potential of 8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one in drug discovery and development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Researchers have explored its role as a lead compound in the development of new therapeutic agents for conditions such as cancer, inflammation, and neurodegenerative diseases.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution, cycloaddition reactions, and oxidation-reduction techniques. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcomes. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are valuable for pharmacological studies.

The benzoxazine framework has also been utilized in materials science applications. For instance, derivatives of this compound have been investigated for their potential as organic semiconductors in electronic devices such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The electronic properties of 8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, particularly its band gap and charge transport characteristics, make it a promising candidate for these applications.

Environmental scientists have also taken interest in this compound due to its potential role in bioremediation processes. Studies have shown that certain microorganisms can metabolize similar benzoxazine derivatives under specific conditions. Understanding the biodegradation pathways of 8-Bromo-6-fluoro-2,4-dihydro-1,4-benzoxazin-3-one could provide insights into its environmental fate and help develop strategies for pollution control.

In conclusion, 8-Bromo

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